molecular formula C15H16O2 B8675619 3-Methyl-2-(naphthalen-2-yl)butanoic acid

3-Methyl-2-(naphthalen-2-yl)butanoic acid

Cat. No. B8675619
M. Wt: 228.29 g/mol
InChI Key: TXMRBLGFVGFNAU-UHFFFAOYSA-N
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Patent
US04088782

Procedure details

A mixture of α-isopropyl-2-naphthaleneacetonitrile (264.3 g, 1.263 mole), concentrated sulfuric acid (660 ml) and water (660 ml), is heated at 140° C. for 12 hours. The mixture is allowed to cool slowly during which the acid precipitates. The solid is collected by filtration, washed thoroughly with cold water (4 × 500 ml), and dried in a vacuum oven at 50° C. The yield is 281 g (97.6%). The solid is taken up in hexane (750 ml) and benzene (750 ml) and brought to boiling. The cloudy solution on cooling gives a white crystalline solid, which is collected and dried; (227 g, 2 crops, 78.8%); m.p. 129°-130° C. An analytical sample prepared in another run has a m.p. of 130°-131° C.
Name
α-isopropyl-2-naphthaleneacetonitrile
Quantity
264.3 g
Type
reactant
Reaction Step One
Quantity
660 mL
Type
reactant
Reaction Step One
Name
Quantity
660 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1)[C:5]#N)([CH3:3])[CH3:2].S(=O)(=O)(O)[OH:18].[OH2:22]>>[CH:1]([CH:4]([C:7]1[CH:16]=[CH:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=1)[C:5]([OH:18])=[O:22])([CH3:3])[CH3:2]

Inputs

Step One
Name
α-isopropyl-2-naphthaleneacetonitrile
Quantity
264.3 g
Type
reactant
Smiles
C(C)(C)C(C#N)C1=CC2=CC=CC=C2C=C1
Name
Quantity
660 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
660 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool slowly during which the acid
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
WASH
Type
WASH
Details
washed thoroughly with cold water (4 × 500 ml)
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven at 50° C
TEMPERATURE
Type
TEMPERATURE
Details
The cloudy solution on cooling
CUSTOM
Type
CUSTOM
Details
gives a white crystalline solid, which
CUSTOM
Type
CUSTOM
Details
is collected
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
An analytical sample prepared in another run

Outcomes

Product
Name
Type
Smiles
C(C)(C)C(C(=O)O)C1=CC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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